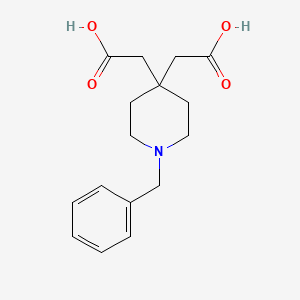

2,2'-(1-Benzylpiperidine-4,4-diyl)diacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[1-benzyl-4-(carboxymethyl)piperidin-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c18-14(19)10-16(11-15(20)21)6-8-17(9-7-16)12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNDSMUSVGKPQSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CC(=O)O)CC(=O)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Importance of Piperidine Architectures in Contemporary Chemical Sciences

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry and materials science. mdpi.comresearchgate.net Its derivatives are integral components in numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities. nih.gov These include applications as analgesics, antipsychotics, antihistamines, and anticancer agents. researchgate.netnih.gov The conformational flexibility of the piperidine ring, typically adopting a chair conformation, allows for precise three-dimensional positioning of substituents, which is crucial for specific interactions with biological targets. unisi.it Beyond pharmaceuticals, piperidine derivatives serve as versatile synthetic intermediates, catalysts, and building blocks for complex molecular architectures. nih.gov

The significance of the piperidine framework lies in its unique combination of properties. It can act as a basic center, a hydrogen bond acceptor, and its substituents can be tailored to modulate lipophilicity and metabolic stability. This versatility has cemented the piperidine ring as a critical tool for the development of novel chemical entities with diverse applications. bldpharm.com

A Historical Perspective on the Evolution of Piperidine Based Molecular Design

The history of piperidine (B6355638) is intrinsically linked to the study of natural products. The compound was first isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the pungent compound in black pepper. unisi.it This discovery opened the door to understanding a vast class of alkaloids that feature the piperidine core, including coniine, the toxic component of poison hemlock, and lobeline (B1674988) from Indian tobacco. unisi.it

Early research focused on the isolation and structural elucidation of these naturally occurring piperidines. However, the 20th century witnessed a surge in the development of synthetic methodologies for accessing a wide range of piperidine derivatives. A key advancement was the hydrogenation of pyridine, a readily available aromatic precursor, to produce the saturated piperidine ring. mdpi.comunisi.it Over the decades, a plethora of synthetic strategies have been developed, including intramolecular cyclization reactions and various functionalization techniques for pre-existing piperidine rings. mdpi.com This evolution in synthetic capabilities has allowed chemists to systematically explore the chemical space around the piperidine scaffold, leading to the design and creation of molecules with highly optimized properties for specific applications.

Deconstructing the 2,2 1 Benzylpiperidine 4,4 Diyl Diacetic Acid Structural Motif and Its Derivatives

Comprehensive Retrosynthetic Analysis of the 1-Benzylpiperidine (B1218667) Core and Diacetic Acid Moieties

A thorough retrosynthetic analysis of this compound reveals several logical disconnections that inform potential forward synthetic strategies. The primary disconnection points are the C-N bond of the benzyl group, the C-C bonds of the diacetic acid moiety, and the bonds within the piperidine ring itself.

Primary Disconnections:

N-Benzyl Bond: A standard disconnection of the N-benzyl bond via reductive amination or N-alkylation points to benzylamine (B48309) and a piperidine-4,4-diyl)diacetic acid precursor as key intermediates. This is a common and reliable transformation in the synthesis of N-substituted piperidines.

Geminal Diacetic Acid Moiety: The two C-C bonds connecting the acetic acid groups to the C4 position of the piperidine ring can be disconnected. This suggests a precursor such as 1-benzyl-4-piperidone, a readily available starting material. The geminal diacetic acid functionality could then be introduced through a double alkylation or a related strategy.

Piperidine Ring: Further disconnection of the piperidine ring can be envisioned through several classical methods. For instance, a Dieckmann condensation approach would lead to acyclic diester precursors derived from a secondary amine. Alternatively, an aza-Diels-Alder strategy could deconstruct the ring into an imine and a diene component.

Based on this analysis, a convergent and practical synthetic approach would likely involve the initial synthesis of a functionalized 1-benzyl-4-piperidone, followed by the crucial step of introducing the geminal diacetic acid moiety.

Development of Novel and Optimized Synthetic Pathways to the Target Compound

Building upon the retrosynthetic analysis, several novel and optimized synthetic pathways can be proposed for the synthesis of this compound. These pathways focus on the efficient construction of the piperidine core and the strategic introduction of the diacetic acid functionality.

Strategies for Piperidine Ring Formation and Functionalization

The formation of the 1-benzylpiperidine core is a critical step. While numerous methods exist for piperidine synthesis, the most direct route to the key intermediate, 1-benzyl-4-piperidone, often involves the double Michael addition of benzylamine to two equivalents of an acrylate, followed by a Dieckmann condensation, hydrolysis, and decarboxylation.

Table 1: Comparison of Piperidine Ring Formation Strategies

| Method | Precursors | Conditions | Advantages | Disadvantages |

| Dieckmann Condensation | Benzylamine, ethyl acrylate | Multistep, basic conditions | High yields, readily available starting materials | Multiple steps can lower overall yield |

| Aza-Diels-Alder Reaction | N-benzylimine, diene | Lewis acid or thermal conditions | High stereocontrol possible | Substrate scope can be limited |

| Reductive Amination | Glutaraldehyde, benzylamine | Reducing agent (e.g., NaBH(OAc)₃) | One-pot procedure | Potential for side reactions |

For the purpose of synthesizing the target compound, the Dieckmann condensation approach to 1-benzyl-4-piperidone is often preferred due to its scalability and the commercial availability of the starting materials.

Introduction and Manipulation of the Geminal Diacetic Acid Functionality

The introduction of the geminal diacetic acid group at the C4 position of the piperidine ring is the most challenging transformation. A plausible approach starts from 1-benzyl-4-piperidone.

One effective strategy involves a double Knoevenagel-Doebner condensation followed by reduction. The piperidone can be reacted with a malonic acid derivative, such as diethyl malonate, in the presence of a base. This would be followed by reduction of the resulting exocyclic double bonds and subsequent hydrolysis and decarboxylation to yield the diacetic acid.

Alternatively, a double alkylation of a suitable precursor at the C4 position can be envisioned. This could involve the reaction of 1-benzyl-4-piperidone with a reagent like the Reformatsky reagent derived from ethyl bromoacetate, in a twofold manner.

A more modern approach could utilize a cyanosilylation of the ketone, followed by conversion of the nitrile to the carboxylic acid and a second functionalization at the now tertiary alcohol. However, this would require careful optimization of reaction conditions to achieve the double functionalization.

Table 2: Potential Methods for Geminal Diacetic Acid Introduction

| Method | Key Reagents | Intermediate | Key Steps |

| Double Knoevenagel-Doebner | Diethyl malonate, base | Di-alkylidene malonate | Condensation, reduction, hydrolysis, decarboxylation |

| Double Reformatsky Reaction | Ethyl bromoacetate, zinc | Bis(hydroxy-ester) | Reaction, dehydration, reduction, hydrolysis |

| Double Wittig/Horner-Wadsworth-Emmons | Phosphonate ylide of an acetate | Di-alkenyl ester | Olefination, reduction, hydrolysis |

Stereocontrolled Synthesis and Chiral Resolution Techniques

The target molecule, this compound, is achiral as the C4 position is a quaternary center with two identical substituents. However, the synthesis of chiral analogues, where the two acetic acid chains are different or where other stereocenters are present on the piperidine ring, would require stereocontrolled methods.

For the synthesis of such chiral derivatives, asymmetric synthesis strategies could be employed during the piperidine ring formation. For instance, a chiral auxiliary on the nitrogen atom could direct the stereochemical outcome of a cyclization reaction. Furthermore, enantioselective catalytic methods, such as asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor, could establish the desired stereocenters. acs.org

In cases where a racemic mixture of a chiral analogue is synthesized, chiral resolution becomes necessary. Common techniques include:

Diastereomeric Salt Formation: Reaction of the racemic piperidine derivative (if it contains a basic nitrogen or acidic carboxyl groups) with a chiral resolving agent (e.g., tartaric acid or a chiral amine) can lead to the formation of diastereomeric salts, which can often be separated by fractional crystallization. google.com

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative tool for separating enantiomers of piperidine derivatives. nih.gov

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and green chemistry principles. The synthesis of this compound and its analogues can be made more environmentally friendly by considering several factors.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a key principle. Multi-component reactions, where three or more reactants combine in a single step to form the product, are highly atom-economical.

Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Replacing them with greener alternatives such as water, supercritical fluids, or bio-based solvents can significantly reduce the environmental impact of the synthesis. For instance, some piperidine syntheses can be performed in aqueous media. unibo.it

Catalysis: The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. This reduces waste and often leads to more efficient reactions. For the N-benzylation step, catalytic reductive amination is a greener alternative to stoichiometric alkylating agents.

Energy Efficiency: Employing microwave-assisted synthesis or flow chemistry can often reduce reaction times and energy consumption compared to traditional batch heating methods.

An efficient and green approach to the synthesis of N-substituted piperidones has been developed, which avoids the classical Dieckmann approach and its associated drawbacks. nih.govresearchgate.net Such methodologies could be adapted for the synthesis of the 1-benzyl-4-piperidone intermediate.

Characterization of Molecular Target Interactions and Receptor Binding Dynamics

Levomilnacipran's primary mechanism of action is centered on its interaction with monoamine transporters. drugbank.compsychopharmacologyinstitute.com

In Vitro Ligand-Binding Assays and Affinity Profiling

In vitro studies have demonstrated that Levomilnacipran possesses a high binding affinity for human serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) transporters. drugbank.com The affinity for these transporters is a key determinant of its pharmacological activity. Notably, Levomilnacipran exhibits a greater potency for the inhibition of norepinephrine reuptake compared to serotonin reuptake. psychopharmacologyinstitute.com Unlike many other antidepressants, Levomilnacipran shows no significant affinity for a wide range of other receptors, including serotonergic (5HT1-7), α- and β-adrenergic, muscarinic, or histaminergic receptors. drugbank.comnih.gov Furthermore, it does not bind to various ion channels, such as those for calcium, sodium, potassium, or chloride. drugbank.com This selective binding profile suggests a lower likelihood of side effects commonly associated with off-target receptor interactions. nih.govresearchgate.net

Table 1: Receptor Binding Affinity of Levomilnacipran

| Target | Binding Affinity (Ki) |

|---|---|

| Human Serotonin (5-HT) Transporter | 11 nM drugbank.com |

| Human Norepinephrine (NE) Transporter | 91 nM drugbank.com |

| Other Receptors (serotonergic, adrenergic, muscarinic, histaminergic) | No significant affinity drugbank.comnih.gov |

| Ion Channels (Ca2+, Na+, K+, Cl-) | No significant affinity drugbank.com |

Mechanistic Studies of Receptor Activation or Inhibition

The principal mechanism of action for Levomilnacipran is the inhibition of serotonin and norepinephrine reuptake by blocking their respective transporters, SERT (SLC6A4) and NET (SLC6A2). guidetopharmacology.org By inhibiting these transporters, Levomilnacipran increases the concentration of serotonin and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission. guidetopharmacology.orgwebmd.com This dual-action mechanism is believed to be responsible for its therapeutic effects. nih.govresearchgate.net Levomilnacipran is characterized as the most noradrenergic of all serotonin-norepinephrine reuptake inhibitors (SNRIs), with a greater potency for norepinephrine reuptake inhibition. psychopharmacologyinstitute.compsychdb.com

Evaluation of Enzyme Modulation and Inhibitory Potency

Investigations into the enzymatic activity of Levomilnacipran have shown that it does not significantly inhibit the activity of human monoamine oxidases (MAO-A and MAO-B) or acetylcholinesterase. drugbank.com This lack of MAO inhibition is a critical feature, distinguishing it from older classes of antidepressants and reducing the risk of certain drug and food interactions. psychopharmacologyinstitute.com

Analysis of Intracellular Signaling Cascades Modulated by the Compound

The exact intracellular signaling cascades modulated by Levomilnacipran are thought to be a direct consequence of its primary action on serotonin and norepinephrine transporters. drugbank.com By increasing the extracellular levels of these neurotransmitters, Levomilnacipran potentiates their signaling through their respective postsynaptic receptors. webmd.com This enhanced signaling is believed to underlie the observed antidepressant effects. drugbank.com

Preclinical Efficacy Studies in Relevant In Vitro and Ex Vivo Models

The dual inhibitory action of Milnacipran (B1663801), the racemic mixture containing Levomilnacipran, on both noradrenaline and serotonin neuronal reuptake systems has been demonstrated in various in vitro and in vivo experimental models in animals, as well as ex vivo in humans. nih.govresearchgate.net

Non-Human Pharmacokinetic and Pharmacodynamic Characterization

Pharmacokinetic studies of Milnacipran, the racemic mixture of which Levomilnacipran is a component, reveal several key characteristics. It demonstrates good absorption and high bioavailability. nih.govresearchgate.net The plasma protein binding of racemic milnacipran is low, at 13%. drugbank.com The elimination of Milnacipran occurs through both hepatic glucuronidation and renal excretion. nih.govresearchgate.net A significant portion of the drug is excreted unchanged in the urine. wikipedia.org The metabolism of milnacipran is limited, and the parent drug is the primary pharmacologically active compound at clinical doses. nih.govresearchgate.net Levomilnacipran itself is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with minor contributions from other CYP enzymes. psychopharmacologyinstitute.com

Table 2: Pharmacokinetic Properties of Milnacipran/Levomilnacipran

| Parameter | Value |

|---|---|

| Bioavailability (Milnacipran) | 85% wikipedia.org |

| Protein Binding (Milnacipran) | 13% drugbank.com |

| Protein Binding (Levomilnacipran) | 22% drugbank.com |

| Elimination Half-life (Milnacipran) | 8 hours wikipedia.org |

| Primary Metabolism (Levomilnacipran) | CYP3A4 psychopharmacologyinstitute.com |

| Excretion | Renal and Hepatic (Glucuronidation) nih.govresearchgate.net |

Structure Activity Relationship Sar and Rational Design Principles

Systematic Exploration of Structural Modifications and their Impact on Biological Activity

The core structure of 2,2'-(1-Benzylpiperidine-4,4-diyl)diacetic acid offers multiple points for chemical modification. These include the N-benzyl group, the central piperidine (B6355638) ring, and the geminal diacetic acid side chains.

The N-benzylpiperidine motif is a common structural feature in many biologically active compounds. nih.gov The benzyl (B1604629) group itself plays a crucial role in binding to target proteins, often through cation-π interactions. nih.gov The nature and position of substituents on the aromatic ring of the benzyl group can significantly influence the biological activity of the parent compound.

Research on analogous N-benzylpiperidine structures has shown that:

Electronic Effects : Introducing electron-donating or electron-withdrawing groups can alter the electronic properties of the aromatic ring, which may affect its interaction with the target protein.

Lipophilicity : Modifications to the benzyl group can change the lipophilicity of the entire molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

The following table illustrates hypothetical substituent effects on the N-benzyl group for a target receptor, based on common SAR principles observed in related N-benzylpiperidine series.

| Substituent (R) on Benzyl Ring | Position | Electronic Effect | Relative Activity |

| -H | - | Neutral | 1.0 |

| 4-Cl | para | Electron-withdrawing | 1.5 |

| 4-OCH3 | para | Electron-donating | 0.8 |

| 2-F | ortho | Electron-withdrawing | 0.5 |

| 3,4-diCl | meta, para | Electron-withdrawing | 2.1 |

This data is illustrative and intended to represent typical SAR trends.

The piperidine ring serves as a central scaffold, and its structural features are critical for biological activity. nih.govmdpi.com The 4,4-disubstituted pattern in this compound is a key feature that locks the geometry of the side chains.

Key considerations for the piperidine ring include:

Ring Conformation : The piperidine ring typically adopts a chair conformation. The orientation of the substituents (axial vs. equatorial) can be critical for proper interaction with the target.

Bioisosteric Replacement : In some drug design campaigns, the piperidine ring can be replaced by other cyclic systems, such as piperazine or pyrrolidine, to explore different spatial arrangements and physicochemical properties. mdpi.comresearchgate.net

Stereochemistry : Although the 4-position in the parent compound is achiral, modifications to the piperidine ring at other positions could introduce chiral centers. The stereochemistry of these centers would likely have a profound impact on biological activity, as enantiomers often exhibit different pharmacological profiles.

The geminal diacetic acid moiety is a distinctive feature of the molecule. This group imparts a significant negative charge at physiological pH, suggesting that it may interact with positively charged residues in a binding site or be involved in metal chelation.

Modifications to the diacetic acid side chains could include:

Esterification : Converting the carboxylic acids to esters would neutralize the negative charge, which could be useful for improving cell permeability. These esters could be designed as prodrugs that are hydrolyzed to the active diacid form in vivo.

Amidation : Formation of amides would also neutralize the charge and introduce hydrogen bonding capabilities, potentially leading to different binding interactions.

Bioisosteric Replacement : The carboxylic acid groups could be replaced with other acidic functional groups, such as tetrazoles or phosphonates, to fine-tune the pKa and geometric properties of the acidic centers.

The following table presents a hypothetical exploration of diacetic acid modifications and their predicted impact on a target.

| Side Chain Modification | Predicted Charge at pH 7.4 | Potential Interaction | Predicted Relative Potency |

| -CH2COOH (Diacetic acid) | -2 | Ionic bonding, H-bonding | 1.0 |

| -CH2COOCH3 (Dimethyl ester) | 0 | H-bond acceptor | 0.1 (as prodrug) |

| -CH2CONH2 (Diamide) | 0 | H-bond donor/acceptor | 0.3 |

| -CH2-tetrazole | -2 | Ionic bonding, H-bonding | 0.9 |

This data is illustrative and based on general medicinal chemistry principles.

Conformational Landscape Analysis and Identification of Bioactive Conformations

The inherent flexibility of the N-benzylpiperidine scaffold means that the molecule can adopt multiple low-energy conformations. nih.gov Identifying the specific conformation that is responsible for biological activity (the bioactive conformation) is a key goal of rational drug design.

Computational chemistry techniques, such as molecular mechanics and quantum mechanics calculations, are employed to explore the conformational landscape of the molecule. By comparing the conformations of active and inactive analogs, researchers can generate hypotheses about the bioactive conformation. This information can then be used to design more rigid analogs that are "locked" in the desired conformation, potentially leading to increased potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For a series of analogs of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.

The process involves:

Data Collection : A dataset of compounds with their measured biological activities is compiled.

Descriptor Calculation : A large number of numerical descriptors are calculated for each molecule, representing its topological, electronic, and steric properties.

Model Building : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., support vector machines), are used to build a model that correlates the descriptors with biological activity. nih.gov

Model Validation : The predictive power of the model is rigorously tested using internal and external validation sets.

A validated QSAR model can be a powerful tool for prioritizing which new analogs to synthesize, thereby saving time and resources in the drug discovery process.

Application of Ligand-Based and Structure-Based Drug Design Methodologies

Both ligand-based and structure-based approaches can be applied to the design of novel analogs of this compound. fiveable.memdpi.com

Ligand-Based Drug Design : This approach is used when the three-dimensional structure of the biological target is unknown. fiveable.me It relies on the information from a set of known active ligands.

Pharmacophore Modeling : A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. This model can then be used to screen virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active.

Structure-Based Drug Design : This method is employed when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. washington.edu

Molecular Docking : Computational docking simulations can be used to predict how analogs of this compound bind to the active site of the target. nih.gov This allows for the rational design of modifications that are predicted to improve binding affinity and selectivity.

Molecular Dynamics : These simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to refine the understanding of the binding interactions. nih.gov

By integrating these computational design strategies with synthetic chemistry and biological testing, it is possible to rationally design and optimize new chemical entities based on the this compound scaffold.

Advanced Analytical and Spectroscopic Research Methodologies

Comprehensive Spectroscopic Characterization for Structural Elucidation of New Derivatives

Spectroscopic methods are fundamental to unequivocally determine the chemical structure of newly synthesized molecules. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (IR, Raman) provides a complete picture of the molecular architecture.

NMR spectroscopy is the most powerful tool for elucidating the constitution and stereochemistry of organic molecules. For a complex structure like a derivative of 2,2'-(1-Benzylpiperidine-4,4-diyl)diacetic acid, a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required.

¹H NMR: This experiment identifies the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling constants (J). Protons on the piperidine (B6355638) ring, the benzyl (B1604629) group, and the acetic acid chains would exhibit characteristic signals.

¹³C NMR: This provides information on the different carbon environments within the molecule. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would be used to distinguish between CH₃, CH₂, CH, and quaternary carbons, such as the C4 position of the piperidine ring.

2D NMR Techniques: For unambiguous assignment, 2D NMR is essential.

COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations, revealing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C pairs.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is critical for connecting different parts of the molecule, such as the benzyl group to the piperidine nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is vital for determining the stereochemistry and preferred conformation of the piperidine ring.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments (Note: This table is illustrative of expected regions and is not based on published experimental data for the specific title compound.)

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzyl-CH₂ | 3.5 - 3.7 | 62 - 64 |

| Benzyl-Aromatic CH | 7.2 - 7.4 | 127 - 130 |

| Piperidine-CH₂ (α to N) | 2.8 - 3.1 | 53 - 55 |

| Piperidine-CH₂ (β to N) | 1.6 - 1.9 | 30 - 35 |

| Piperidine-C4 (quaternary) | - | 40 - 45 |

| Acetic Acid-CH₂ | 2.3 - 2.6 | 45 - 48 |

| Acetic Acid-COOH | 10 - 12 | 170 - 175 |

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. unipi.it Techniques such as Electrospray Ionization (ESI) are commonly used for polar molecules like amino acids. unipi.it Analysis of the fragmentation patterns in tandem mass spectrometry (MS/MS) helps to confirm the connectivity of the molecular structure. For this compound, key fragmentation pathways would likely involve:

Loss of the benzyl group: A prominent fragment corresponding to the tropylium (B1234903) ion (m/z 91) is characteristic of benzylamines.

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid groups.

Cleavage of the piperidine ring: Resulting in various charged fragments that can help piece together the structure.

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. researchgate.net

IR Spectroscopy: Key expected absorption bands would include:

A broad O-H stretch around 2500-3300 cm⁻¹ for the carboxylic acid groups.

A sharp C=O stretch around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl.

C-H stretching vibrations for both aliphatic (piperidine, acetic acid) and aromatic (benzyl) protons around 2800-3100 cm⁻¹.

C-N stretching for the tertiary amine around 1000-1250 cm⁻¹.

Raman Spectroscopy: This technique is complementary to IR and is particularly useful for identifying non-polar bonds. Aromatic ring vibrations from the benzyl group would be clearly visible.

Chromatographic and Electrophoretic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity.

HPLC is the standard method for determining the purity of pharmaceutical compounds and related substances. nih.gov A typical method for a polar, basic compound like this compound would involve:

Column: A reversed-phase column (e.g., C18) is commonly used. nih.govsielc.com

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. sielc.comnih.gov

Detection: UV detection would be suitable due to the presence of the aromatic benzyl group, typically monitored at wavelengths around 254 nm.

Table 2: Illustrative HPLC Method Parameters (Note: This table provides a general starting point for method development.)

| Parameter | Condition |

|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Capillary Electrophoresis (CE) offers an alternative separation technique with high efficiency and resolution, particularly for charged species. wikipedia.org As an amphoteric compound (containing both acidic and basic groups), its charge state can be manipulated by adjusting the pH of the background electrolyte, making it well-suited for CE analysis. Furthermore, if derivatives possess chiral centers, chiral CE methods using cyclodextrins as chiral selectors could be developed to separate enantiomers. mtak.hu

X-ray Crystallography for Precise Solid-State Structural Determination

Currently, there are no published crystallographic data for this compound. Therefore, information regarding its crystal system, space group, unit cell dimensions, and other solid-state structural parameters is not available.

Thermochemical and Calorimetric Studies

Detailed thermochemical and calorimetric studies for this compound have not been reported in the available scientific literature. As a result, data on properties such as enthalpy of formation, heat capacity, and thermal stability are currently unavailable.

Computational Chemistry and in Silico Modeling for Mechanistic Insights and Design

Quantum Mechanical Calculations for Electronic Properties and Reaction Pathways

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. researchgate.net For 2,2'-(1-benzylpiperidine-4,4-diyl)diacetic acid, DFT can be employed to determine a range of electronic properties that govern its chemical behavior and potential biological activity. rsc.org

Calculations can be performed to optimize the molecular geometry, providing insights into bond lengths, bond angles, and dihedral angles. osi.lv The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are critical for understanding the molecule's reactivity. chemjournal.kz The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests lower reactivity. chemjournal.kz

Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting how the molecule might interact with biological targets, such as proteins, through electrostatic interactions. For this compound, the carboxylic acid groups would be expected to be electron-rich, while the benzyl (B1604629) group and the piperidine (B6355638) ring would exhibit more complex electronic distributions.

QM calculations can also be used to explore potential reaction pathways, such as metabolic transformations. By calculating the energies of transition states and intermediates, the most likely metabolic routes can be predicted, which is a crucial aspect of drug design.

Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

| Molecular Electrostatic Potential | Negative potential around carboxylic acid groups, positive potential near the protonated piperidine nitrogen. |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Ligand-Target Binding and Conformational Ensembles

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational changes and ligand-target interactions over time. researchgate.net For a flexible molecule like this compound, MD simulations are essential for understanding its conformational landscape and how it adapts upon binding to a biological target. nih.gov

A typical MD simulation would involve placing the molecule in a simulated physiological environment (e.g., a box of water with ions) and then solving Newton's equations of motion for all atoms in the system. researchgate.net This generates a trajectory of atomic positions over time, from which various properties can be analyzed.

One of the key applications of MD simulations is to study the binding of a ligand to its target protein. rsc.org By simulating the ligand-protein complex, one can observe the stability of the binding pose, identify key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and calculate the binding free energy. nih.gov For this compound, MD simulations could reveal how the benzyl group and the diacetic acid moieties interact with the binding pocket of a target protein.

MD simulations are also invaluable for studying the conformational ensembles of the molecule in its unbound state. The flexibility of the piperidine ring and the rotational freedom of the benzyl and acetic acid groups mean that the molecule can adopt a wide range of conformations. Understanding this conformational landscape is crucial for predicting its binding affinity and for designing more rigid, and potentially more potent, analogs.

Table 2: Illustrative Results from a Molecular Dynamics Simulation of this compound Bound to a Hypothetical Target

| Parameter | Result |

| Simulation Time | 100 ns |

| RMSD of Ligand | Stable around 2.1 Å after initial equilibration. |

| Key Hydrogen Bonds | Maintained with residues Asp120 and Arg254 of the target protein. |

| Binding Free Energy (MM/GBSA) | -45.7 kcal/mol |

Note: The data in this table is hypothetical and for illustrative purposes.

Virtual Screening and De Novo Ligand Design Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. sciengpub.ir For a scaffold like the 1-benzylpiperidine (B1218667) core of this compound, virtual screening can be used to explore a wide range of chemical modifications to improve its biological activity. researchgate.net

Structure-based virtual screening involves docking a library of compounds into the three-dimensional structure of the target protein and scoring their predicted binding affinity. sciengpub.ir This allows for the rapid identification of potential hits for further experimental testing. Ligand-based virtual screening, on the other hand, uses the known structure of an active molecule (like this compound) to find other molecules with similar properties, without requiring the 3D structure of the target.

De novo ligand design is a more advanced computational strategy where new molecules are built from scratch within the binding site of a target protein. acs.org This approach can lead to the discovery of novel chemical scaffolds that are optimized for binding to the target. For this compound, de novo design could be used to generate new analogs with improved potency and selectivity by growing fragments from the existing core structure to better fit the target's binding pocket.

Table 3: Example Output from a Virtual Screening Campaign for Analogs of this compound

| Compound ID | Docking Score (kcal/mol) | Predicted Key Interactions |

| Analog-001 | -9.8 | Hydrogen bonds with Asp120, Arg254; Pi-cation interaction with Phe150. |

| Analog-002 | -9.5 | Hydrogen bonds with Asp120; Hydrophobic interactions with Leu200, Val210. |

| Analog-003 | -9.2 | Salt bridge with Arg254; Hydrogen bond with Ser122. |

Note: The data in this table is hypothetical and for illustrative purposes.

Predictive Modeling of Pharmacokinetic Properties (ADME)

In addition to its biological activity, a successful drug must possess favorable pharmacokinetic properties, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov In silico models are widely used to predict these properties early in the drug discovery process, helping to avoid costly failures in later stages. nih.gov

For this compound, various computational models can be used to predict its ADME profile. These models are typically based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), solubility, and polar surface area. nih.gov

For example, models can predict the likelihood of a compound being well-absorbed from the gastrointestinal tract, its ability to cross the blood-brain barrier, its susceptibility to metabolism by cytochrome P450 enzymes, and its potential for causing toxicity. nih.gov By predicting these properties for this compound and its analogs, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success in clinical trials. nih.gov

Table 4: Predicted ADME Properties for this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | 345.4 g/mol | Within acceptable range for oral bioavailability. |

| LogP | 1.8 | Moderate lipophilicity, suggesting a balance between solubility and permeability. |

| Aqueous Solubility | -3.5 (logS) | Moderately soluble. |

| Blood-Brain Barrier Permeability | Low | Unlikely to cross the blood-brain barrier. |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions mediated by this enzyme. |

Note: The data in this table is hypothetical and for illustrative purposes.

Emerging Applications and Strategic Future Research Trajectories

Development as a Lead Compound or Scaffold for Novel Chemical Entities

The piperidine (B6355638) ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs. nih.gov Compounds containing this heterocyclic system are noted for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. dut.ac.zaresearchgate.net The structure of 2,2'-(1-Benzylpiperidine-4,4-diyl)diacetic acid offers a robust framework for the development of new chemical entities.

The key structural features that make it an attractive starting point for drug discovery include:

A 3D Piperidine Core: Unlike flat aromatic rings, the saturated piperidine ring provides a defined three-dimensional geometry, which can lead to more specific and higher-affinity interactions with biological targets. rsc.org

Tunable Physicochemical Properties: The molecule possesses distinct functional regions—the basic nitrogen atom, the lipophilic N-benzyl group, and the acidic diacetic acid moiety. Each of these sites can be systematically modified to optimize properties such as solubility, lipophilicity, and target engagement.

Vectors for Modification: The benzyl (B1604629) group can be substituted on its aromatic ring, or replaced entirely, to explore structure-activity relationships (SAR). unisi.it The carboxylic acid groups provide handles for forming amides, esters, or other derivatives to modulate pharmacokinetics or engage with specific target residues. nih.gov

Future research could focus on creating a library of analogs to screen for various biological activities. The strategic exploration of this scaffold could lead to the identification of novel lead compounds for a range of therapeutic areas. dut.ac.za

| Modification Site | Example Modification | Potential Impact on Properties | Therapeutic Goal |

|---|---|---|---|

| N-Benzyl Group | Substitution on phenyl ring (e.g., -F, -Cl, -OCH₃) | Modulate lipophilicity, metabolic stability, and target interactions. | Improve pharmacokinetic profile; enhance target affinity. |

| Piperidine Nitrogen | Replacement of benzyl with other alkyl/aryl groups | Alter steric bulk and basicity (pKa). | Optimize target binding and reduce off-target effects. |

| Diacetic Acid Moiety | Conversion to esters or amides | Increase cell permeability (prodrug strategy); introduce new hydrogen bonding interactions. | Enhance bioavailability; explore different binding modes. |

| Piperidine Ring | Introduction of substituents (e.g., -CH₃, -OH) | Alter conformation and introduce new chiral centers. | Improve selectivity and potency. rsc.org |

Exploration of Bioisosteric Replacements for the Diacetic Acid Functionality

Carboxylic acids are crucial for target binding in many drugs but can present challenges related to poor membrane permeability and metabolic liabilities. nih.gov Bioisosteric replacement, the substitution of a functional group with another that has similar physicochemical properties, is a key strategy in drug design to overcome these issues. drughunter.com The diacetic acid functionality of the title compound is a prime candidate for such modification.

Common bioisosteres for carboxylic acids include:

Tetrazoles: 1H-tetrazole is a widely used non-classical bioisostere. It has a pKa similar to that of a carboxylic acid (~4.5) and can participate in similar ionic and hydrogen bonding interactions, but with increased lipophilicity and metabolic stability. drughunter.comcambridgemedchemconsulting.com

Sulfonamides: While weaker acids (pKa ~9-10), sulfonamides can mimic the hydrogen-bonding properties of carboxylic acids and offer advantages like enhanced membrane permeability and resistance to glucuronidation. nih.govdrughunter.com

Acyl Sulfonamides & Isoxazolols: These groups offer alternative acidic functionalities that can beneficially alter physicochemical properties and interactions with the target protein. nih.gov

Hydroxamic Acids & Oxadiazolinones: These heterocycles can serve as effective replacements, potentially modifying physicochemical properties and improving resistance to metabolic degradation. cambridgemedchemconsulting.com

Replacing one or both of the acetic acid groups with these bioisosteres could yield compounds with improved drug-like properties, such as enhanced oral bioavailability or a more favorable metabolic profile, while retaining the desired biological activity. u-tokyo.ac.jp

| Functional Group | Approximate pKa | Key Characteristics | Reference |

|---|---|---|---|

| Carboxylic Acid (-COOH) | ~4.2 - 4.5 | Strong H-bond donor/acceptor; often ionized at physiological pH. | drughunter.com |

| 1H-Tetrazole | ~4.5 - 4.9 | Similar acidity to -COOH; more lipophilic and metabolically stable. | drughunter.comcambridgemedchemconsulting.com |

| Sulfonamide (-SO₂NH₂) | ~9 - 10 | Weaker acid; good H-bond acceptor; increased lipophilicity. | drughunter.com |

| 5-oxo-1,2,4-oxadiazole | ~6 - 7 | Planar acidic heterocycle; significantly more lipophilic than tetrazole. | drughunter.com |

Integration into Chemical Biology Tools for Pathway Probing

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The this compound scaffold could be adapted for this purpose. By attaching a reporter tag—such as a fluorophore, a biotin (B1667282) affinity label, or a photo-crosslinking group—to a non-critical position on the molecule, researchers could create probes to visualize the subcellular localization of a target protein, identify binding partners, or confirm target engagement in living cells.

Potential points of attachment for reporter groups include:

The aromatic ring of the benzyl group.

The piperidine nitrogen, if the benzyl group is replaced by a linker.

One of the carboxylic acid groups, leaving the other free for target interaction.

The development of such probes would enable a deeper understanding of the mechanism of action of any bioactive compounds derived from this scaffold.

Synergistic Research with High-Throughput Screening and Automation

Modern drug discovery relies heavily on high-throughput screening (HTS) of large compound libraries to identify initial "hits." researchgate.net The this compound structure is well-suited for the creation of a focused combinatorial library. Using automated synthesis platforms, the different modification sites (N-benzyl group, diacetic acid moiety) can be rapidly derivatized with a diverse set of building blocks.

For example, a library could be generated by reacting the core piperidine diacetic acid with various benzyl bromides and then converting the acid groups to a range of amides. This parallel synthesis approach would efficiently generate hundreds or thousands of structurally related compounds for HTS, maximizing the chances of discovering potent and selective modulators for a given biological target. nih.gov

Interdisciplinary Avenues in Materials Science or Supramolecular Chemistry

The unique geometry and functional groups of this compound open up intriguing possibilities beyond pharmacology, particularly in materials science and supramolecular chemistry. Dicarboxylic acids are excellent building blocks for creating ordered, self-assembling systems through hydrogen bonding. iucr.org

Potential applications in these fields include:

Supramolecular Gels: The diacetic acid groups can form extensive hydrogen-bond networks, potentially leading to the formation of hydrogels or organogels. The properties of these gels could be tuned by changing the N-substituent on the piperidine ring.

Crystal Engineering: The compound could serve as a "synthon" in crystal engineering, directing the formation of specific crystalline architectures. iucr.org Dicarboxylic acids can form host-guest complexes or cocrystals with other molecules. acs.org

Coordination Polymers and MOFs: The carboxylate groups can coordinate with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. The rigid piperidine scaffold would impart a specific geometry and porosity to these materials, making them potentially useful for applications in gas storage, separation, or catalysis.

Functional Films: Piperidine-based compounds have been incorporated into polymeric films to create bioactive materials for applications like controlled drug release or antimicrobial surfaces. nih.gov

Recent research has also highlighted the use of supramolecular protecting groups that selectively bind to dicarboxylic acids via hydrogen bonding, enabling selective chemical reactions. digitellinc.comnih.govresearchgate.net This demonstrates the specific and predictable non-covalent interactions that the diacetic acid moiety can engage in, further supporting its potential in designing complex supramolecular systems.

Advanced Analytical Techniques for In Situ Monitoring of Reactions

The synthesis and derivatization of this compound would benefit from the application of modern analytical techniques for real-time, in situ reaction monitoring. These methods provide detailed kinetic and mechanistic information, allowing for rapid optimization of reaction conditions.

| Analytical Technique | Application | Information Obtained | Reference |

|---|---|---|---|

| NMR Spectroscopy (e.g., ¹H, ¹³C) | Monitoring structural changes during synthesis or derivatization. | Confirmation of product structure, reaction conversion, identification of intermediates. | ijpsjournal.comonlineorganicchemistrytutor.com |

| Mass Spectrometry (LC-MS, GC-MS) | Tracking reactants, products, and byproducts over time. | Molecular weight confirmation, reaction kinetics, impurity profiling. | ijpsjournal.comnih.gov |

| Infrared (IR) & Raman Spectroscopy | Observing changes in specific functional groups (e.g., C=O of acid to ester). | Real-time monitoring of functional group transformations. | nih.govsolubilityofthings.com |

| High-Performance Liquid Chromatography (HPLC) | Separating and quantifying components in the reaction mixture. | Purity assessment, quantitative measurement of reactants and products. | ijpsjournal.com |

By employing these techniques, researchers can efficiently develop robust and scalable synthetic routes to this compound and its derivatives, accelerating its exploration in the various fields outlined above.

Q & A

What are the recommended synthetic routes for 2,2'-(1-benzylpiperidine-4,4-diyl)diacetic acid, and how can reaction efficiency be optimized?

Basic:

The compound is typically synthesized via alkylation of 1-benzylpiperidine-4,4-diol with bromoacetic acid derivatives. Key parameters include temperature control (60–80°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios (1:2.2 for diol to bromoacetic acid). Purification often involves recrystallization or column chromatography.

Advanced:

To optimize reaction efficiency, employ computational reaction path search methods (e.g., quantum chemical calculations) to identify transition states and energy barriers. ICReDD’s approach integrates experimental data with computational feedback loops to narrow optimal conditions, reducing trial-and-error iterations . Factorial design (e.g., 2^k designs) can systematically evaluate variables like pH, catalyst loading, and solvent polarity .

How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

Basic:

Confirm purity via HPLC (e.g., using a C18 column with methanol/sodium acetate buffer mobile phase, pH 4.6, as in ) . Cross-validate NMR shifts with DFT-predicted spectra.

Advanced:

For crystallographic discrepancies, use single-crystal X-ray diffraction (as in ) to resolve stereochemical ambiguities. Pair with ab initio molecular dynamics simulations to account for solvent effects or conformational flexibility. Statistical error analysis (e.g., R-factor comparisons) ensures data reliability .

What methodologies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

Basic:

Conduct accelerated stability studies using HPLC or LC-MS. Prepare buffer solutions (e.g., sodium acetate/acetic acid for pH 4.6) to mimic physiological or storage conditions . Monitor degradation products over 24–72 hours at 25–40°C.

Advanced:

Apply kinetic modeling (e.g., Arrhenius plots) to predict shelf life. Use differential scanning calorimetry (DSC) to study thermal decomposition. Pair with molecular docking simulations to assess interactions with degradants (e.g., hydrolysis intermediates) .

How can researchers design experiments to explore the compound’s bioactivity while minimizing confounding variables?

Basic:

Use in vitro assays (e.g., enzyme inhibition) with controls for solvent interference (e.g., DMSO <1%). Validate via dose-response curves (IC₅₀ calculations) and replicate experiments (n ≥ 3).

Advanced:

Implement high-throughput screening (HTS) with robotic liquid handling for dose uniformity. Apply multivariate analysis (e.g., PCA) to distinguish bioactive signals from noise. Use CRISPR-engineered cell lines to isolate target pathways .

What strategies address low yields in large-scale synthesis of the compound?

Basic:

Optimize solvent volume (≥5:1 solvent-to-reactant ratio) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide). Monitor reaction progress via TLC or in-line FTIR.

Advanced:

Leverage membrane separation technologies (e.g., nanofiltration) for continuous purification, reducing solvent waste . Computational fluid dynamics (CFD) simulations can improve reactor design (e.g., plug-flow vs. batch) for heat/mass transfer efficiency .

How can researchers validate the compound’s proposed mechanism of action in biological systems?

Basic:

Perform competitive binding assays with radiolabeled ligands (e.g., ³H or ¹⁴C). Use fluorescence quenching to study receptor interactions.

Advanced:

Employ cryo-EM or X-ray crystallography to resolve ligand-target complexes at atomic resolution (as in ). Integrate molecular dynamics (MD) simulations to model binding kinetics and allosteric effects .

What analytical techniques are critical for distinguishing stereoisomers of this compound?

Basic:

Use chiral HPLC columns (e.g., Chiralpak AD-H) with polar organic mobile phases. Compare retention times with enantiomerically pure standards.

Advanced:

Apply vibrational circular dichroism (VCD) or X-ray crystallography for absolute configuration determination. Couple with density functional theory (DFT) to predict chiroptical properties .

How can computational tools enhance the design of derivatives with improved pharmacological properties?

Advanced:

Use QSAR models to correlate structural features (e.g., logP, polar surface area) with bioactivity. Perform virtual screening of derivative libraries against target proteins (e.g., using AutoDock Vina). Validate with free-energy perturbation (FEP) calculations to predict binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.